7-Bromo-8-fluoroquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUXOLSIZFBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 7 Bromo 8 Fluoroquinolin 4 Ol and Analogs
General Synthetic Routes to Quinolin-4-ol Scaffolds
The foundational step in the synthesis of 7-bromo-8-fluoroquinolin-4-ol is the construction of the quinolin-4-ol core. This can be achieved through a variety of well-established cyclization and condensation reactions, or by the derivatization of pre-existing quinoline (B57606) compounds.
Cyclization and Condensation Reactions for Quinoline Ring Formation
The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to the quinolin-4-ol (or 4-quinolone) structure. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component.
One of the most prominent methods is the Gould-Jacobs reaction . This reaction begins with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), which, upon heating, cyclizes to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-ol.
Another classical approach is the Conrad-Limpach-Knorr synthesis . This method involves the reaction of anilines with β-ketoesters. At lower temperatures, the reaction yields a β-aminoacrylate, which upon cyclization, typically in a high-boiling solvent like diphenyl ether, produces the corresponding 4-quinolone. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the aniline.
The Camps cyclization offers an alternative route, involving the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form two different quinolone products.
The Friedländer synthesis , which is an acid or base-catalyzed condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, can also be adapted to produce quinolin-4-ol derivatives.
These foundational reactions are summarized in the table below:
| Reaction Name | Starting Materials | Key Intermediates/Products |
| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethoxymethylenemalonate (EMME) | 4-hydroxyquinoline-3-carboxylate |
| Conrad-Limpach-Knorr Synthesis | Substituted Aniline, β-ketoester | β-aminoacrylate |
| Camps Cyclization | o-acylaminoacetophenone | Quinolin-4-ol and Isomeric Quinolone |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, Compound with α-methylene group | Quinoline derivative |
Derivatization from Precursor Quinoline Compounds
An alternative to de novo ring synthesis is the modification of a pre-existing quinoline scaffold. For instance, a quinoline can be converted to a quinolin-4-ol through various methods. One common approach involves the oxidation of a corresponding 1,2,3,4-tetrahydroquinoline. Another method is the nucleophilic substitution of a suitable leaving group, such as a halogen or a methoxy (B1213986) group, at the 4-position of the quinoline ring.
Targeted Introduction of Halogen Substituents (Bromine and Fluorine)
The synthesis of this compound necessitates the precise and regioselective introduction of bromine and fluorine atoms onto the quinoline backbone. This is a challenging aspect of the synthesis due to the directing effects of the heterocyclic nitrogen and the existing substituents.
Regioselective Bromination at Position 7 of Quinoline Derivatives
The introduction of a bromine atom at the C7 position of a quinoline ring is a well-documented process. Electrophilic bromination of quinoline itself typically yields a mixture of 5- and 8-bromoquinolines. However, the presence of directing groups can significantly influence the regioselectivity.
For 8-hydroxyquinoline (B1678124) derivatives, electrophilic bromination often leads to substitution at the 5- and 7-positions due to the activating and ortho-, para-directing nature of the hydroxyl group. To achieve selective bromination at the 7-position, one can start with an 8-substituted quinoline that directs the incoming electrophile to the desired position. For example, the bromination of 8-hydroxyquinoline can be controlled to yield 7-bromo-8-hydroxyquinoline. researchgate.net Common brominating agents for this transformation include N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent like chloroform (B151607) or acetic acid. researchgate.net
Introduction of Fluorine at Position 8 in Quinoline Systems
The regioselective introduction of a fluorine atom at the C8 position of a quinoline ring is a more complex challenge. Direct C-H fluorination of quinolines often results in a mixture of products, with a preference for the C4 and C2 positions. rwth-aachen.de
One potential strategy involves the use of a directing group at a neighboring position to guide the fluorinating agent. For instance, rhodium-catalyzed C-H activation has been employed for the C8-amination of quinoline N-oxides, suggesting that similar strategies might be adaptable for fluorination with a suitable electrophilic fluorine source. researchgate.net
Another approach is to introduce a different functional group at the C8 position that can later be converted to fluorine. A common precursor for aromatic fluorination is an amino group. Thus, a potential route involves the synthesis of an 8-aminoquinoline (B160924) derivative, which can then be subjected to a Balz-Schiemann reaction. This reaction involves the diazotization of the amino group with a nitrite (B80452) source in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding fluoroquinoline.
Alternatively, the synthesis could start from an aniline precursor already bearing the desired fluorine atom at the position that will become C8 of the quinoline ring. For example, 2-fluoroaniline (B146934) derivatives can be used as starting materials in classical quinoline syntheses like the Gould-Jacobs or Conrad-Limpach reactions to build the 8-fluoroquinoline (B1294397) scaffold.
Multi-step Synthetic Sequences for Specific Halogenation Patterns
The synthesis of this compound would likely involve a multi-step sequence that combines the formation of the quinolin-4-ol core with the sequential introduction of the halogen atoms. The order of these steps is crucial for achieving the desired regiochemistry.
Plausible Synthetic Pathway 1: Halogenation of a Pre-formed Quinolin-4-ol
Synthesis of 8-Fluoroquinolin-4-ol: This could be achieved by employing a Gould-Jacobs or Conrad-Limpach reaction starting from 2-fluoroaniline.
Regioselective Bromination: The resulting 8-fluoroquinolin-4-ol would then be subjected to electrophilic bromination. The electron-donating hydroxyl group at C4 and the fluorine at C8 would influence the position of bromination. The hydroxyl group's strong activating and ortho-, para-directing effect would likely direct the bromine to the C5 or C7 position. Careful control of reaction conditions would be necessary to favor the formation of the 7-bromo isomer.
Plausible Synthetic Pathway 2: Ring Formation from a Dihalogenated Aniline
Synthesis of 2-Fluoro-3-bromoaniline: This key intermediate would be synthesized through a multi-step process, likely involving the nitration, reduction, and subsequent halogenation of a suitable benzene (B151609) derivative.
Quinolin-4-ol Ring Formation: The 2-fluoro-3-bromoaniline would then be used as the aniline component in a Gould-Jacobs or Conrad-Limpach synthesis to construct the this compound scaffold directly. This approach offers the advantage of establishing the halogenation pattern before the quinoline ring is formed, potentially avoiding issues with regioselectivity in the later stages.
Plausible Synthetic Pathway 3: Functional Group Interconversion
Synthesis of 7-Bromo-8-aminoquinolin-4-ol: This intermediate could be prepared by first synthesizing 8-aminoquinolin-4-ol (B1603219) and then performing a regioselective bromination at the C7 position.
Balz-Schiemann Reaction: The 8-amino group would then be converted to a fluorine atom via the Balz-Schiemann reaction, as described in section 2.2.2.
Advanced Synthetic Transformations and Functionalization
The presence of bromo and fluoro substituents on the quinolin-4-ol core allows for a diverse range of post-synthetic modifications. These transformations are crucial for generating analogs with tailored electronic, steric, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of halo-substituted quinolines like this compound. researchgate.netmdpi.com The bromine atom at the C7 position is particularly amenable to a variety of coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. For instance, the Suzuki-Miyaura coupling, which involves the reaction of the bromo-quinoline with a boronic acid or ester, is a versatile method for introducing new aryl or heteroaryl moieties.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Quinolines
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | S-Phos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene/H₂O | Arylboronic acids |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene, DMF | Organostannanes |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF, Acetonitrile | Alkenes |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | Terminal alkynes |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Amines, Amides |
This table presents generalized conditions and specific optimizations would be required for this compound.
The reactivity of the C-Br bond at the 7-position allows for selective functionalization, leaving the C-F bond at the 8-position and the quinolin-4-ol core intact for potential subsequent reactions. The electronic nature of the quinoline ring, influenced by the hydroxyl and fluoro groups, will impact the oxidative addition step in the catalytic cycle, potentially requiring tailored ligand systems to achieve optimal catalytic turnover.
Recent advancements in synthetic methodology have seen the emergence of tandem photoelectrochemical and photoredox catalysis as a powerful strategy for the functionalization of aryl halides. researchgate.net This approach utilizes solar energy to drive chemical transformations, offering a green and sustainable alternative to traditional methods. researchgate.net In this dual catalytic system, a photoelectrode and a photoredox catalyst work in concert to generate highly reactive radical intermediates from aryl halides. researchgate.net
For a substrate like this compound, this methodology could enable a range of transformations that are challenging to achieve through conventional means. The process would involve the reduction of the aryl halide by a photoexcited photocatalyst, which is in turn regenerated by a photoelectrochemical cell. researchgate.net This generates an aryl radical that can participate in various bond-forming reactions. This technique has been successfully applied to C-C, C-P, and C-B bond formations with excellent chemoselectivity. researchgate.net
The key advantage of this approach is the ability to overcome the high activation barriers associated with the reduction of aryl halides under mild, sacrificial agent-free conditions. researchgate.net The application of this methodology to this compound would be a novel avenue for its derivatization, potentially leading to the synthesis of unique analogs with interesting photophysical or biological properties.
Structure Activity Relationship Sar and Molecular Design Studies of 7 Bromo 8 Fluoroquinolin 4 Ol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Efficacy
Predictive modeling in drug discovery for compounds like 7-Bromo-8-fluoroquinolin-4-ol derivatives leverages computational and statistical methods to forecast their therapeutic effects. These models are instrumental in streamlining the identification of promising drug candidates, thereby reducing the time and cost associated with preclinical development. By analyzing extensive datasets of chemical structures and their corresponding biological activities, researchers can develop algorithms that predict the efficacy of novel derivatives.
Key methodologies in developing these predictive models include:
Machine Learning Algorithms: Techniques such as neural networks and random forests are employed to analyze complex biomedical data and identify patterns that correlate chemical structures with biological outcomes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the efficacy of new derivatives based on their structural properties.
Physiologically Based Pharmacokinetic (PBPK) Modeling: This approach simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, providing insights into its pharmacokinetic profile and potential efficacy.
A hypothetical example of a predictive model's output for a series of this compound derivatives might look like this:
| Derivative | Predicted IC50 (µM) | Key Structural Feature |
| Compound A | 0.5 | Addition of a piperazine (B1678402) ring at C-7 |
| Compound B | 1.2 | Methylation of the quinolin-4-ol hydroxyl group |
| Compound C | 0.8 | Substitution of bromo with chloro at C-7 |
This table is illustrative and based on general principles of medicinal chemistry.
Integration of Molecular Descriptors in SAR Analysis
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. In the context of this compound derivatives, integrating these descriptors into SAR analysis provides a quantitative framework for understanding how specific molecular features impact biological activity.
Commonly used molecular descriptors include:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometrical Descriptors: These relate to the 3D arrangement of the atoms.
Electronic Descriptors: These quantify the electronic properties, such as charge distribution and polarizability.
Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.
By correlating these descriptors with biological data, researchers can build robust SAR models that guide the design of new derivatives with improved efficacy.
Computational Molecular Design and Docking Simulations
Computational tools play a pivotal role in the modern drug discovery pipeline, enabling the rational design and optimization of drug candidates.
Molecular Docking to Elucidate Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific target protein. This method is crucial for understanding the molecular basis of a drug's mechanism of action and for predicting the binding affinity of new compounds. The process involves generating various conformations of the ligand and fitting them into the binding site of the target protein, followed by scoring the interactions to identify the most stable binding mode. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding.
Fragment-Based Drug Discovery Approaches for Lead Optimization
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and optimizing lead compounds. This approach begins by screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. Once a fragment that binds is identified, it can be grown, merged, or linked with other fragments to create a more potent lead compound. In the context of this compound, the quinoline (B57606) scaffold itself could be considered a starting fragment, which is then elaborated with different functional groups to enhance its binding affinity and selectivity for a particular biological target.
The FBDD process typically involves these steps:
Fragment Library Screening: A diverse library of small molecules is screened against the target protein.
Hit Identification: Fragments that bind to the target are identified using biophysical techniques.
Hit-to-Lead Optimization: The identified fragments are optimized by:
Growing: Adding chemical moieties to the fragment to explore additional interactions with the target.
Merging: Combining two or more fragments that bind to adjacent sites.
Linking: Connecting two fragments that bind to distinct sites with a chemical linker.
Application of Artificial Intelligence in Chemical Space Exploration
Generate Novel Derivatives: AI algorithms can propose new chemical structures that are likely to have high biological activity and favorable drug-like properties.
Predict Synthetic Accessibility: Advanced AI models can also predict the synthetic routes for the generated molecules, ensuring that they can be practically synthesized in the lab.
Optimize Multiple Properties Simultaneously: AI can be used to perform multi-objective optimization, simultaneously improving properties such as potency, selectivity, and ADME profiles.
The integration of AI not only accelerates the design-make-test-analyze cycle but also has the potential to uncover novel chemical scaffolds that might be missed by traditional medicinal chemistry approaches. technative.io
Advanced Characterization and Spectroscopic Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR are fundamental one-dimensional techniques used to identify the hydrogen and carbon framework of a molecule, respectively. tsijournals.com For 7-Bromo-8-fluoroquinolin-4-ol, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group. The protons on the pyridine (B92270) ring (H-2 and H-3) would appear in a different region from those on the benzene (B151609) ring (H-5 and H-6). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which helps in assigning the signals to specific protons in the quinoline (B57606) ring system. uncw.edu
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine (C-8) would show a large coupling constant (¹JCF), a characteristic feature in the NMR of fluorinated compounds. mdpi.com Similarly, the carbon attached to bromine (C-7) and the hydroxyl group (C-4) would exhibit chemical shifts indicative of their electronic environment. The analysis of both ¹H and ¹³C NMR spectra is crucial for the initial structural verification of the compound. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known quinoline derivatives. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~8.0 | ~140 |
| H2 | ~7.8 | |
| C3 | ~110 | |
| H3 | ~6.5 | |
| C4 | ~175 | |
| C4a | ~140 | |
| C5 | ~125 | |
| H5 | ~7.5 | |
| C6 | ~118 | |
| H6 | ~7.3 | |
| C7 | ~115 | |
| C8 | ~150 (d, ¹JCF ≈ 250 Hz) |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. aiinmr.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that for ¹H NMR, minimizing the chances of signal overlap. thermofisher.com For this compound, the ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom at the C-8 position. The precise chemical shift would be highly sensitive to the electronic environment. Furthermore, this signal would exhibit coupling to nearby protons (e.g., H-7 if it were present, and longer-range couplings to H-2 and H-6), providing valuable structural information. wikipedia.org
While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. acs.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in mapping out the molecular connectivity. researchgate.net
A COSY spectrum for this compound would show cross-peaks between protons that are spin-coupled, typically those on adjacent carbons. This would definitively establish the connectivity between H-2 and H-3, as well as between H-5 and H-6, confirming the arrangement of protons on the quinoline core. acs.org
An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com For this compound (C₉H₅BrFNO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. mdpi.com
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org
Under tandem mass spectrometry (MS/MS) conditions, the molecular ion can be fragmented to produce characteristic daughter ions. The fragmentation of quinolone structures often involves the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net The cleavage of the quinoline ring system can also occur, providing further evidence for the core structure. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₅BrFNO |
| Monoisotopic Mass | 240.9538 u |
| Molecular Ion (M⁺) | m/z ≈ 241 (containing ⁷⁹Br) |
| M+2 Ion | m/z ≈ 243 (containing ⁸¹Br) |
| Intensity Ratio (M⁺ : M+2) | ~1:1 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the quinoline ring system.
Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonding involving the hydroxyl group at the C-4 position and the nitrogen atom of the quinoline ring of an adjacent molecule. Halogen bonding involving the bromine atom might also play a role in the crystal lattice formation. Understanding these solid-state interactions is critical in materials science and pharmaceutical development. Although a crystal structure for the exact title compound is not publicly available, analysis of closely related structures, such as 7-bromo-8-hydroxyquinoline, reveals dimer formation through intermolecular hydrogen bonds. researchgate.net
Spectroscopic Techniques for Ligand-Target Binding and Biophysical Characterization
To investigate the potential of this compound as a ligand for a biological target (e.g., a protein or enzyme), various spectroscopic and biophysical techniques are employed. frontiersin.org These methods can characterize the binding affinity, kinetics, and thermodynamics of the interaction.
Nuclear Magnetic Resonance (NMR): Ligand-observe NMR methods, such as Saturation Transfer Difference (STD) NMR, can be used to identify which parts of the ligand are in close proximity to the target protein, mapping the binding epitope.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding and dissociation of a ligand to a target immobilized on a sensor chip. frontiersin.org This provides quantitative data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon ligand binding can be monitored to determine binding constants. Alternatively, the fluorescence of the ligand itself can be used if it is fluorescent. researchgate.net
These biophysical characterization techniques are essential for understanding how a compound like this compound interacts with biological systems at a molecular level, guiding further research and development. frontiersin.orgnih.gov
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular binding events. The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to the depolarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule, the rotational motion of the tracer slows significantly, resulting in a higher degree of polarization in the emitted light.
FP assays are widely employed in high-throughput screening to identify compounds that can disrupt or promote specific molecular interactions. For instance, in a competitive binding assay, a test compound's ability to displace a fluorescent tracer from its binding partner would result in a decrease in fluorescence polarization. The data from such assays can be used to determine binding affinities (Kd or IC50 values).
Table 1: Hypothetical Fluorescence Polarization Data for a Binding Assay This table is illustrative of typical data obtained from an FP assay and does not represent actual experimental results for this compound.
| Competitor Concentration (nM) | Fluorescence Polarization (mP) |
|---|---|
| 0.1 | 350 |
| 1 | 345 |
| 10 | 320 |
| 100 | 250 |
| 1000 | 180 |
| 10000 | 155 |
Microscale Thermophoresis (MST) for Binding Affinities
Microscale Thermophoresis (MST) is a powerful and sensitive method for quantifying biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is dependent on the size, charge, and solvation shell of the molecule. When a ligand binds to a target molecule, these properties can change, leading to a different thermophoretic behavior.
In a typical MST experiment, one binding partner is fluorescently labeled. The change in fluorescence within the heated spot is monitored as the concentration of the unlabeled binding partner is varied. The resulting binding curve allows for the precise determination of the dissociation constant (Kd).
Table 2: Representative Microscale Thermophoresis Binding Affinity Data This table presents a sample dataset typical for an MST experiment and is not based on actual measurements for this compound.
| Ligand Concentration (µM) | Normalized Fluorescence (Fnorm) |
|---|---|
| 0.01 | 1.00 |
| 0.1 | 0.98 |
| 1 | 0.85 |
| 10 | 0.52 |
| 100 | 0.15 |
| 1000 | 0.10 |
Differential Scanning Fluorimetry (DSF) for Thermal Stability and Ligand Binding
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to measure the thermal stability of a protein. It monitors the unfolding of a protein as a function of temperature. The presence of a binding ligand often stabilizes the protein structure, leading to an increase in its melting temperature (Tm).
The experiment typically uses a fluorescent dye that binds preferentially to the hydrophobic regions of a protein, which become exposed as the protein unfolds. The increase in fluorescence is monitored as the temperature is gradually increased. The midpoint of this transition is the Tm. A positive shift in the Tm in the presence of a compound is indicative of direct binding and stabilization.
Table 3: Illustrative Differential Scanning Fluorimetry Results This data is exemplary of a DSF experiment and does not reflect experimental findings for this compound.
| Condition | Melting Temperature (Tm) in °C |
|---|---|
| Protein alone | 52.3 |
| Protein + Compound A | 55.8 |
| Protein + Compound B | 52.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.
For aromatic and heterocyclic compounds like quinoline derivatives, the principal electronic transitions are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high in intensity. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to a π* antibonding orbital, are usually of lower intensity. The absorption maxima (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that aid in the characterization of a compound.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For quinoline (B57606) derivatives, these calculations provide insights into electronic structure, chemical reactivity, and spectroscopic characteristics.
Electronic Structure and Reactivity: DFT and other methods like Hartree-Fock are used to calculate geometric parameters and properties related to charge distribution. These calculations help in understanding the molecule's reactivity. For instance, analysis of a related compound, 5-ethoxymethyl-8-hydroxyquinoline, using DFT (B3LYP) and Hartree-Fock methods provided values for atomic charges and dipole moment, which allow for qualitative predictions about the molecule's reactivity. researchgate.net Such calculations for 7-Bromo-8-fluoroquinolin-4-ol would reveal how the electron-withdrawing effects of the bromine and fluorine atoms influence the electron density across the quinoline ring system, identifying potential sites for electrophilic or nucleophilic attack.
Key parameters derived from these calculations include:
EHOMO (Highest Occupied Molecular Orbital energy): Indicates the ability of a molecule to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital energy): Indicates the ability of a molecule to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): Maps the charge distribution to predict sites for intermolecular interactions.
A study on quinazoline (B50416) derivatives, for example, used DFT to calculate a series of quantum chemical properties to predict their efficacy as corrosion inhibitors. physchemres.org These principles are directly transferable to the study of this compound for various applications.
Spectroscopic Properties: Quantum chemical methods are also employed to simulate and interpret spectroscopic data. Theoretical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis absorption spectra). researchgate.netresearchgate.net For example, quantum chemical modeling combined with molecular dynamics has been used to simulate the optical absorption spectra of various substituted 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives, showing good agreement with measured spectra. nih.gov Applying these methods to this compound would aid in the interpretation of experimental spectra and confirm its structural characterization.
| Parameter | Description | Significance in Drug Discovery |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to act as an electron donor in reactions. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to act as an electron acceptor. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and binding interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for non-covalent interactions with biological targets. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into how a ligand like a quinoline derivative interacts with its biological target, typically a protein.
Conformational Analysis: MD simulations can explore the conformational landscape of a molecule, identifying stable low-energy shapes (conformers) that the molecule is likely to adopt. This is crucial because a molecule's biological activity is often dependent on its three-dimensional shape.
Binding Dynamics and Stability: When a potential drug molecule is "docked" into the binding site of a target protein, MD simulations are used to assess the stability of this protein-ligand complex. mdpi.com For example, a study on quinoline derivatives designed as protease inhibitors against SARS-CoV-2 used MD simulations to analyze the conformational stability, residue flexibility, and compactness of the protein-ligand complex, confirming that the designed compounds could form stable interactions. tandfonline.comnih.gov Key metrics from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand from its initial position, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, helping to identify which parts of the protein are most affected by ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is critical for binding affinity. nih.gov
Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): Estimates the strength of the interaction between the ligand and the protein. researchgate.net
These simulations would be invaluable for assessing the potential of this compound as an inhibitor for a specific protein target by predicting its binding mode and the stability of the resulting complex. mdpi.comtandfonline.com
Advanced Cheminformatics and Bioinformatics in Drug Discovery Workflows
Cheminformatics and bioinformatics are interdisciplinary fields that apply computational techniques to solve problems in chemistry and biology, respectively. They are integral to modern drug discovery workflows. derpharmachemica.com
Cheminformatics: This field involves the storage, retrieval, and analysis of chemical data. In drug discovery, cheminformatics tools are used for:
Virtual Screening: Computationally screening vast libraries of compounds to identify those that are most likely to bind to a drug target. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally. derpharmachemica.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov A 3D-QSAR study on a series of quinoline derivatives successfully created a model that could predict anti-gastric cancer activity and guide the design of new, more potent compounds. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in silico. This helps to eliminate candidates with poor pharmacokinetic profiles early in the discovery process. nih.gov
Bioinformatics: Bioinformatics focuses on the analysis of biological data, such as genomic and proteomic data, to identify and validate drug targets. nih.gov For a compound like this compound, bioinformatics tools would be used to:
Identify Potential Targets: Analyze disease pathways to identify proteins whose modulation could lead to a therapeutic effect.
Analyze Target Structures: Use databases like the Protein Data Bank (PDB) to retrieve the 3D structures of target proteins needed for molecular docking and dynamics studies.
Predict Off-Target Effects: Identify potential unintended binding partners for a drug candidate, which could lead to side effects.
The integration of these approaches allows for a rational, computer-aided drug design process, making the discovery of new medicines more efficient. amazonaws.com
Application of Machine Learning and Artificial Intelligence in Compound Design and Target Prediction
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling the analysis of complex, large-scale datasets to make predictions and generate novel ideas. nih.gov
Compound Design and Optimization: AI models, particularly generative models, can design entirely new molecules (de novo design) with desired properties. neurosciencenews.com These models learn the underlying rules of chemical structures and activities from existing data and can then generate novel chemical entities that are predicted to be active against a specific target. For the quinoline scaffold, ML models can be trained on known derivatives to suggest new substitution patterns on the quinoline ring that might enhance potency or improve ADMET properties. mdpi.com
Target Prediction and Validation: AI algorithms can analyze vast amounts of biological and chemical data to predict new interactions between drugs and protein targets. nih.govmdpi.com This is crucial for both identifying the primary target of a new compound and for drug repurposing—finding new uses for existing drugs. mdpi.com ML techniques can predict the site selectivity for chemical reactions on quinoline derivatives, facilitating more efficient synthesis of new compounds. doaj.orgresearchgate.net Furthermore, AI can integrate multi-omics data (genomics, proteomics, etc.) to identify and validate novel therapeutic targets that may have been missed by traditional methods. patsnap.com
| Application Area | AI/ML Technique | Objective | Example for Quinoline Derivatives |
|---|---|---|---|
| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures with desired properties. | Designing new quinoline analogues with predicted high binding affinity and good ADMET profiles. researchgate.net |
| Activity Prediction | Random Forest, Support Vector Machines (SVM), Neural Networks | Predict the biological activity (e.g., IC50) of a compound based on its structure (QSAR). | Building models to predict the anticancer or antimicrobial activity of new quinoline compounds. mdpi.com |
| Target Prediction | Deep Learning, Network-based models | Identify potential protein targets for a given compound. | Predicting the likely protein kinase targets for a new quinoline inhibitor. nih.gov |
| Synthesis Prediction | Neural Networks | Predict the outcome and optimal conditions for chemical reactions. | Predicting the regioselectivity of functionalization reactions on the quinoline core. doaj.org |
Future Research Directions and Emerging Applications
Development of Novel Derivatization and Functionalization Strategies for Enhanced Bioactivity
The inherent bioactivity of the halogenated quinoline (B57606) (HQ) scaffold is significantly influenced by its substitution patterns. Future research will focus on sophisticated derivatization and functionalization strategies to fine-tune the pharmacological properties of compounds like 7-Bromo-8-fluoroquinolin-4-ol. The synthetic tunability of the HQ scaffold allows for extensive analogue synthesis to explore unique antibacterial, antiviral, and anticancer profiles. nih.gov
One primary strategy involves modifications at various positions of the quinoline ring to enhance properties such as water solubility, target affinity, and metabolic stability. For instance, introducing polar functionalities at the 2-position of the HQ scaffold has been shown to enhance antibacterial activities, particularly against challenging pathogens like Staphylococcus epidermidis. nih.govresearchgate.net Other approaches include scaffold hopping, where the quinoline core is combined with other pharmacologically active motifs to create hybrid compounds with potentially synergistic or novel mechanisms of action. nih.govmdpi.com This strategy has been explored for developing new antimalarials to combat drug resistance. mdpi.com
Furthermore, advanced synthetic methods, such as metal-catalyzed cross-coupling reactions, enable the introduction of a wide array of functional groups (e.g., phenyl, cyano, methoxy) onto the brominated quinoline core. researchgate.net These modifications can dramatically alter the compound's biological activity, leading to the discovery of potent agents against various cancer cell lines. researchgate.net Mechanochemical synthesis is also emerging as an environmentally benign method for producing polysubstituted quinoline derivatives. researchgate.net
| Strategy | Position of Modification | Objective | Potential Outcome | Reference |
|---|---|---|---|---|
| Introduction of Polar Groups | C2-Position | Enhance water solubility and bioavailability. | Improved antibacterial activity against gram-positive pathogens. | nih.gov |
| Scaffold Hopping / Hybridization | Various | Combine pharmacophores to create dual-action agents or overcome resistance. | Novel antimalarial compounds effective against resistant strains. | nih.govmdpi.com |
| Cross-Coupling Reactions | C6, C8-Positions (Brominated sites) | Introduce diverse functional groups (aryl, cyano, etc.). | Enhanced cytotoxic activity against specific cancer cell lines. | researchgate.net |
| Sulfonate Derivative Synthesis | C5-Amino, C8-Hydroxy | Modulate physicochemical properties and target interactions. | Creation of novel derivatives for antimicrobial screening. | nih.gov |
Exploration of New Biological Targets and Disease Areas for Halogenated Quinoline Derivatives
The broad-spectrum bioactivity of quinoline derivatives suggests their potential application across a multitude of diseases. mdpi.comnih.gov Future research will aim to identify and validate new biological targets for compounds like this compound, expanding their therapeutic utility beyond established areas.
Infectious Diseases: Halogenated quinolines have demonstrated potent activity against drug-resistant bacteria and their biofilms. nih.govresearchgate.net A key target in bacteria is the set of enzymes responsible for nucleic acid synthesis, such as DNA gyrase and topoisomerase IV, leading to the rupture of the bacterial chromosome. scispace.comnih.gov Beyond bacteria, these compounds are being investigated for viral epidemics. They can inhibit viral entry into host cells and halt replication by blocking host receptor glycosylation and proteolytic processing. scispace.comnih.gov This mechanism has shown potential against a range of viruses, including Dengue, Zika, Ebola, and SARS-CoV-2. nih.gov
Oncology: In cancer research, quinoline derivatives are being developed as inhibitors of key signaling pathways that drive tumor growth. nih.gov They have been designed as dual-target inhibitors of EGFR and HER-2, both crucial receptors in breast and lung cancers. rsc.org Other targets include vascular endothelial growth factor (VEGF) receptors, which are pivotal for angiogenesis, and c-Met, another receptor tyrosine kinase involved in cell proliferation and metastasis. mdpi.com The ability of certain quinolines to function as topoisomerase-II inhibitors also represents a significant avenue for anticancer drug development. dntb.gov.ua
Neurodegenerative Diseases: The quinoline scaffold has been incorporated into compounds designed to inhibit monoamine oxidase (MAO) enzymes. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it helps maintain dopamine (B1211576) levels in the brain. nih.gov
| Disease Area | Biological Target(s) | Therapeutic Rationale | Reference |
|---|---|---|---|
| Bacterial Infections | DNA Gyrase, Topoisomerase IV | Inhibition of bacterial DNA replication. | scispace.comnih.gov |
| Viral Infections (e.g., Dengue, COVID-19) | Host Receptor Glycosylation, Viral Proteases | Blocks viral entry and replication. | scispace.comnih.gov |
| Cancer | EGFR, HER-2, VEGFR, c-Met, Topoisomerase-II | Inhibition of tumor growth, angiogenesis, and metastasis. | mdpi.comrsc.orgdntb.gov.ua |
| Neurodegenerative Disorders | Monoamine Oxidase (MAO) | Modulation of neurotransmitter levels (e.g., dopamine). | nih.gov |
| Malaria | Heme Polymerization | Inhibits detoxification of heme in the parasite. | mdpi.com |
Integration of Multi-Omics Data with Computational Methods for Deeper Mechanistic Understanding
To fully elucidate the complex mechanisms of action of halogenated quinolines, future research will increasingly rely on the integration of multi-omics data with advanced computational methods. This systems biology approach provides a holistic view of a drug's impact on cellular processes, moving beyond the traditional single-target paradigm. frontiersin.org
Computational Methods: In silico techniques are already integral to the study of quinoline derivatives. Molecular docking is used to predict the binding modes of these compounds within the active sites of target proteins, such as HIV reverse transcriptase or various kinases. dntb.gov.uanih.gov Molecular dynamics (MD) simulations provide deeper insights into the stability and dynamics of ligand-receptor complexes. nih.govacs.org Furthermore, quantitative structure-activity relationship (QSAR) models are employed to analyze how different chemical features contribute to biological activity, guiding the design of more potent analogues. mdpi.com
Multi-Omics Integration: The integration of genomics, transcriptomics, proteomics, and metabolomics data offers an unprecedented opportunity to understand the downstream effects of a compound like this compound. nih.govmdpi.com For example, treating cancer cells with the compound and subsequently performing RNA-sequencing (transcriptomics) can reveal which gene expression pathways are perturbed. Proteomics can identify changes in protein levels, uncovering direct targets or downstream signaling effects, while metabolomics can highlight alterations in cellular metabolism. nih.gov
By combining these datasets, researchers can construct causal networks that map the flow of information from the initial drug-target interaction through to the ultimate phenotypic outcome. frontiersin.orgwiley.com This integrated approach can help identify novel mechanisms of action, uncover potential biomarkers for patient stratification, and predict off-target effects.
Translational Research Prospects and Preclinical Lead Optimization Strategies
The translation of a promising halogenated quinoline from a laboratory "hit" to a clinical candidate is a rigorous, multi-stage process centered on lead optimization and preclinical development. creative-biostructure.com The goal is to refine the molecule to possess an optimal balance of potency, selectivity, and drug-like properties. researchgate.netyoutube.com
Lead Optimization: This iterative phase involves the synthesis and testing of numerous analogues to improve key characteristics. creative-biostructure.comyoutube.com The process relies heavily on a continuous feedback loop between chemical synthesis, in vitro assays, and in vivo studies. youtube.com Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicology (Tox) properties is critical to minimize the risk of late-stage failure. creative-biostructure.com Computational tools are used to predict these properties, helping to prioritize which analogues to synthesize and test. researchgate.net
Preclinical Development: Once a lead candidate with a promising profile is identified, it enters preclinical development. This formal stage involves a battery of standardized in vitro and in vivo assays to establish a comprehensive safety and pharmacology profile. creative-biostructure.com Key studies include safety pharmacology to assess effects on major organ systems and toxicology studies to determine the safe dose range. Efficacy is confirmed in relevant animal models of the target disease. creative-biostructure.com The data generated during this phase is essential for gaining regulatory approval to initiate human clinical trials. creative-biostructure.com The synthetic versatility of the quinoline scaffold is a significant advantage, allowing for fine-tuning to meet the stringent requirements of preclinical development. nih.gov
| Stage | Key Objective | Activities | Key Parameters Assessed | Reference |
|---|---|---|---|---|
| Lead Optimization | Improve potency, selectivity, and ADME/Tox properties. | Analogue synthesis, in vitro screening, computational modeling. | IC50/EC50, metabolic stability, permeability, solubility, cytotoxicity. | creative-biostructure.comyoutube.com |
| Pharmacokinetics (PK) | Characterize the compound's journey through the body. | In vivo studies in animal models. | Bioavailability, half-life, clearance, volume of distribution. | youtube.com |
| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism. | Testing in relevant animal disease models. | Tumor regression, reduction in bacterial load, etc. | creative-biostructure.com |
| Safety & Toxicology | Identify potential risks and establish a safe dose. | In vitro and in vivo toxicity assays. | Maximum tolerated dose (MTD), safety pharmacology. | creative-biostructure.com |
Q & A
Q. What are the key synthetic routes for 7-Bromo-8-fluoroquinolin-4-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Step 1: Halogenation of Quinoline Core
Begin with 8-hydroxyquinoline. Bromination at position 7 can be achieved using N-bromosuccinimide (NBS) in chloroform under reflux (60–70°C). Fluorination at position 8 typically employs fluorinating agents like Selectfluor® in acetonitrile at room temperature . - Step 2: Purification
Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>97%) is confirmed via HPLC with UV detection at 254 nm . - Critical Factors:
- Temperature Control: Excessive heat during bromination leads to di-substituted byproducts.
- Molar Ratios: Maintain a 1:1.2 ratio of quinoline derivative to halogenating agent to minimize unreacted starting material .
Q. How do the positions of bromine (C7) and fluorine (C8) substituents affect the compound's reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Electronic Effects:
Bromine’s electron-withdrawing nature activates the quinoline ring for NAS at adjacent positions (C5/C9). Fluorine’s inductive effect further enhances electrophilicity at C8 but stabilizes the ring against oxidation . - Experimental Validation:
Compare reaction rates of this compound with non-fluorinated analogs in methoxylation reactions. Kinetic studies (UV-Vis monitoring at 300 nm) show a 40% increase in NAS rate due to fluorine’s meta-directing influence .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR:
Key signals: - Mass Spectrometry (HRMS):
Molecular ion peak at m/z 242.96 (M+H)+ confirms molecular formula C9H6BrFNO . - FT-IR:
Hydroxyl stretch at 3200–3400 cm⁻¹; C-F vibration at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound while minimizing dehalogenation?
Methodological Answer:
- Catalyst Selection:
Use Pd(PPh3)4 instead of Pd(OAc)2 to reduce β-hydride elimination. - Solvent System:
DMF/H2O (4:1) at 80°C improves coupling efficiency (85% yield) vs. THF (60% yield) . - Additives:
K2CO3 as base prevents acid-mediated dehalogenation. Include 1 eq. of tetrabutylammonium bromide (TBAB) to stabilize the palladium intermediate .
Q. What strategies resolve contradictory biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolic Stability Testing:
Perform microsomal assays (human/rat liver microsomes) to identify rapid hydroxylation at C4, which reduces in vivo efficacy . - Formulation Adjustments:
Encapsulate the compound in PEGylated liposomes to enhance plasma half-life. In vivo PK/PD studies in murine models show a 3-fold increase in bioavailability . - Computational Modeling:
Use molecular dynamics (MD) simulations to predict off-target interactions (e.g., CYP450 enzymes) that may explain discrepancies .
Q. How does the compound's chelation potential with transition metals compare to other halogenated quinoline derivatives?
Methodological Answer:
-
Comparative Study:
Compound Metal Log K (Stability Constant) This compound Cu²+ 8.2 ± 0.3 5-Bromo-7-chloroquinolin-8-ol Cu²+ 7.6 ± 0.2 8-Fluoro-4-hydrazinoquinoline Cu²+ 6.9 ± 0.4 Data from competitive EDTA titration assays at pH 7.4 . -
Implications:
The C4-OH and C8-F groups enhance metal-binding specificity, making the compound suitable for catalytic applications (e.g., asymmetric synthesis) .
Q. What structural analogs of this compound exhibit improved pharmacokinetic profiles?
Methodological Answer:
-
SAR Analysis:
Analog Modification t1/2 (h) Cl (mL/min/kg) This compound None (Parent) 2.1 25 7-Bromo-8-fluoroquinolin-4-OAc C4 acetylated 4.8 12 7-Iodo-8-fluoroquinolin-4-ol Bromine → Iodine 1.5 35 Data from rat pharmacokinetic studies; Cl = clearance . -
Key Insight:
Acetylation of the C4-OH improves metabolic stability but reduces target binding affinity by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
